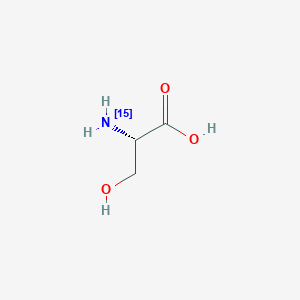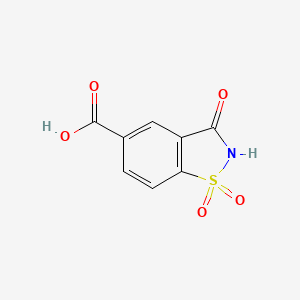
L-Serine-15N
Descripción general
Descripción
L-Serine-15N is the 15N labeled version of L-Serine . L-Serine, one of the so-called non-essential amino acids, plays a central role in cellular proliferation . It is often used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules .
Synthesis Analysis
L-Serine synthesis occurs via the phosphorylated pathway in humans . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of L-Serine-15N is C3H715NO3 . Its molecular weight is 106.09 .Chemical Reactions Analysis
L-Serine plays a role in cell growth and development (cellular proliferation) . It is involved in the biosynthesis of purines, pyrimidines, and other amino acids .Aplicaciones Científicas De Investigación
Neurobiology and Neuroprotection
L-Serine-15N: plays a crucial role in the central nervous system. It acts as a precursor to molecules required for protein synthesis, cell proliferation, and development. Its role in sphingolipid formation is essential for neural differentiation and survival. Research suggests that L-Serine could be beneficial in treating neurological diseases due to its neuroprotective and anti-inflammatory effects .
Metabolic Studies
In metabolic studies, L-Serine-15N is used to trace and understand metabolic pathways. The incorporation of the 15N isotope allows researchers to follow the amino acid through various biochemical processes, providing insights into metabolic disorders and potential therapeutic targets .
Protein Structure and Dynamics
Isotope-labeled L-Serine-15N is commonly used in NMR-based research to probe the structure and dynamics of biological macromolecules. By incorporating 15N into proteins, researchers can gain detailed information about protein folding, conformational changes, and interactions .
Clinical Mass Spectrometry
In clinical mass spectrometry, L-Serine-15N serves as an internal standard for quantifying serine levels in biological samples. This application is vital for diagnosing and monitoring diseases related to amino acid metabolism .
Proteomics
Proteomics research benefits from the use of L-Serine-15N as it helps in the identification and quantification of proteins. The labeled amino acid can be used to study post-translational modifications and protein-protein interactions .
Metabolomics
L-Serine-15N: is utilized in metabolomics to study the complete set of metabolites within a biological organism. The labeled serine provides a means to track changes in metabolite levels in response to physiological stimuli or disease states .
Drug Development
In drug development, L-Serine-15N can be used to investigate the pharmacokinetics and pharmacodynamics of new therapeutic agents. Researchers can observe how drugs interact with serine or its metabolic pathway, aiding in the design of more effective drugs .
Agricultural Research
In agricultural research, L-Serine-15N can be applied to study plant metabolism and stress responses. Understanding how plants metabolize serine under various conditions can lead to the development of crops with improved resilience and yield .
Mecanismo De Acción
Target of Action
L-Serine-15N, a non-essential amino acid, plays a central role in cellular proliferation . It is often used in NMR-based research studies to probe the structure, dynamics, and binding of biological macromolecules .
Mode of Action
L-Serine-15N interacts with its targets by playing a vital role in protein synthesis and other metabolic functions . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Biochemical Pathways
L-Serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis rather than phosphenolpyruvate from gluconeogenesis . It is also involved in the formation of sphingolipids in the central nervous system, which is essential for neural differentiation and survival .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
L-Serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-Serine and its downstream products has been linked to severe neurological deficits . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .
Action Environment
The action of L-Serine-15N can be influenced by environmental factors such as temperature . .
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i4+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-GZPBOPPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)[15NH2])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318039 | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine-15N | |
CAS RN |
59935-32-9 | |
| Record name | L-Serine-15N | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59935-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Serine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[4-(methylsulfonyl)phenoxy]-](/img/structure/B1340666.png)




![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)
![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)




